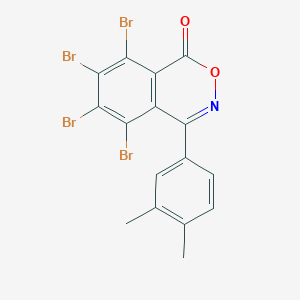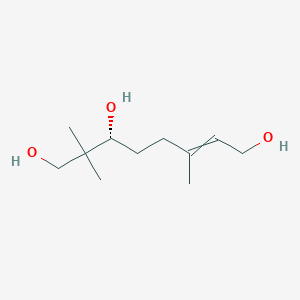
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol is an organic compound with a complex structure that includes multiple functional groups. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. It is used in various fields, including chemistry, biology, and industry, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common method involves the use of stereoselective reactions to introduce the chiral centers. For example, starting from a suitable precursor, a series of reactions such as hydroboration-oxidation, epoxidation, and reduction can be employed to construct the desired structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate hydrogenation reactions, while specific ligands can be employed to control the stereochemistry of the product. The use of continuous flow reactors can also enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes.
Scientific Research Applications
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol: shares similarities with other compounds such as this compound and this compound.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of multiple functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
845734-48-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol |
InChI |
InChI=1S/C11H22O3/c1-9(6-7-12)4-5-10(14)11(2,3)8-13/h6,10,12-14H,4-5,7-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
HXSSQLQYXYIMPU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=CCO)CC[C@H](C(C)(C)CO)O |
Canonical SMILES |
CC(=CCO)CCC(C(C)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
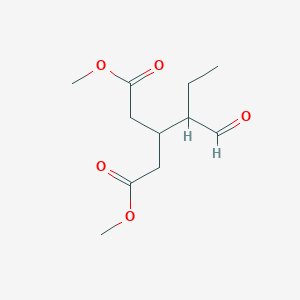
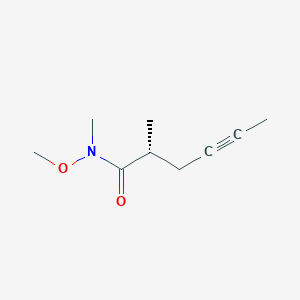
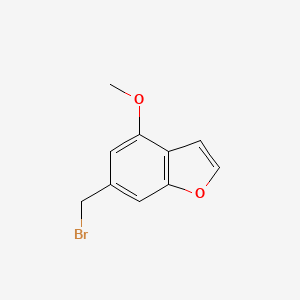
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
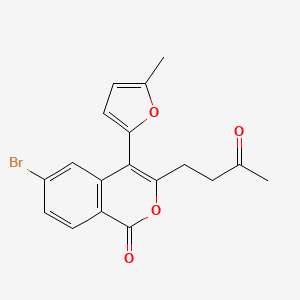
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
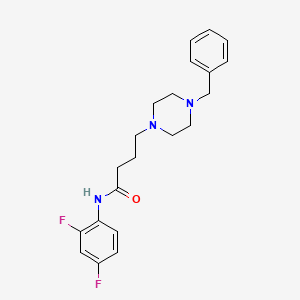
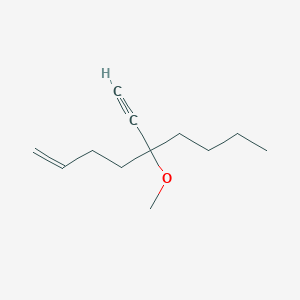
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
